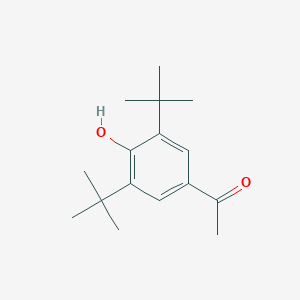

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPGMJLARWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346908 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-33-7 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone, a valuable intermediate in medicinal chemistry and materials science. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound, also known as 3',5'-di-tert-butyl-4'-hydroxyacetophenone, is an aromatic ketone with the molecular formula C₁₆H₂₄O₂.[1] Its structure features a sterically hindered phenolic moiety, which imparts significant antioxidant properties. The presence of the ketone functional group provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary methods: Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation of 2,6-Di-tert-butylphenol

This is a widely used and efficient method for the preparation of the target compound. The reaction involves the electrophilic aromatic substitution of 2,6-di-tert-butylphenol with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as tetrachloromethane (CCl₄) or dichloromethane (CH₂Cl₂). The flask is cooled in an ice bath.

-

Reagent Addition: A solution of acetyl chloride (CH₃COCl) in the same dry solvent is added dropwise to the stirred suspension of aluminum chloride.

-

Addition of Starting Material: Following the formation of the acylium ion complex, a solution of 2,6-di-tert-butylphenol in the dry solvent is added dropwise to the reaction mixture at a low temperature (typically 0-5 °C).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Diagram of the Friedel-Crafts Acylation Workflow:

References

In-Depth Technical Guide: 3',5'-Di-tert-butyl-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-tert-butyl-4'-hydroxyacetophenone is a sterically hindered phenolic compound with significant potential in various scientific and industrial applications. Its unique chemical structure, featuring bulky tert-butyl groups flanking a hydroxyl group on an acetophenone core, imparts notable antioxidant properties. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, particularly its roles in angiogenesis and as an antioxidant.

Chemical and Physical Properties

3',5'-Di-tert-butyl-4'-hydroxyacetophenone, also known as 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone, is a crystalline solid at room temperature. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone[1] |

| CAS Number | 14035-33-7[1] |

| Molecular Formula | C₁₆H₂₄O₂[1] |

| Molecular Weight | 248.36 g/mol [1] |

| InChI | InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3[1] |

| InChIKey | WGJPGMJLARWHRK-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to cream or pale brown/pink crystals or powder | [2] |

| Melting Point | 145.5-151.5 °C | [2][3] |

| Boiling Point (Predicted) | 308.2 ± 37.0 °C | |

| Density (Predicted) | 0.982 ± 0.06 g/cm³ | |

| Flash Point (Predicted) | 130.3 ± 19.1 °C | |

| Vapor Pressure (Predicted) | 0.000379 mmHg at 25°C | |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

| Assay (GC) | ≥97.5% | [2][3] |

Table 3: Spectral Data

| Spectroscopic Technique | Key Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available.[1] |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 248.[4] Key fragments and their relative intensities are available in public databases. |

| Infrared (IR) Spectroscopy | FTIR spectra (KBr and ATR) are available, showing characteristic peaks for the hydroxyl, carbonyl, and aromatic functionalities.[1] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone from 2,6-di-tert-butylphenol and acetyl chloride through a Friedel-Crafts acylation reaction.

Materials:

-

2,6-di-tert-butylphenol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension via the addition funnel over 10-15 minutes.

-

After the addition is complete, add a solution of 2,6-di-tert-butylphenol (1.0 equivalent) in dichloromethane dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Materials:

-

Crude 3',5'-Di-tert-butyl-4'-hydroxyacetophenone

-

Recrystallization solvent (e.g., ethanol, cyclohexane, ethyl acetate, or a mixture)[5]

-

Activated carbon (optional, for decolorization)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Vacuum source

Procedure:

-

Dissolve the crude product in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated carbon and heat the solution to boiling for a few minutes.

-

Perform a hot filtration to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Once crystallization appears complete, cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

Biological Activity and Signaling Pathways

Antioxidant Activity

3',5'-Di-tert-butyl-4'-hydroxyacetophenone is a classic example of a hindered phenolic antioxidant. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the hydroxyl proton, making it a highly effective radical scavenger.

Mechanism of Action: The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the tert-butyl groups, which prevents it from initiating further radical reactions.[6][7][8]

Caption: Free radical scavenging mechanism of hindered phenols.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution in methanol (e.g., 0.1 mM)

-

3',5'-Di-tert-butyl-4'-hydroxyacetophenone solutions at various concentrations in methanol

-

Methanol (as control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol. The solution should have a deep violet color.

-

Add a specific volume of the DPPH solution to the wells of a 96-well plate.

-

Add varying concentrations of the test compound (3',5'-Di-tert-butyl-4'-hydroxyacetophenone) to the wells.

-

Include a control with methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Angiogenesis Modulation

Polyphenolic compounds, including derivatives of hydroxyacetophenone, have been reported to exhibit dual effects on angiogenesis, acting as either pro-angiogenic or anti-angiogenic agents depending on their concentration and the specific cellular context.[9][10][11]

Dual Effects on Angiogenesis:

-

Anti-angiogenic effects: At higher concentrations, some polyphenols can inhibit key steps in angiogenesis, such as endothelial cell proliferation, migration, and tube formation. This is often attributed to the inhibition of signaling pathways crucial for angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[9][12][13]

-

Pro-angiogenic effects: At lower, physiologically relevant concentrations, some polyphenols may promote angiogenesis, which can be beneficial in processes like wound healing.[9][14]

VEGF Signaling Pathway: The VEGF signaling pathway is a critical regulator of angiogenesis. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival.[15][16] Polyphenols can interfere with this pathway at various points, including direct binding to VEGF, thereby preventing its interaction with the receptor.[12]

Caption: Simplified VEGF signaling pathway and potential inhibition by polyphenols.

Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

-

Primary or immortalized endothelial cells (e.g., HUVECs)

-

Basement membrane extract (BME), such as Matrigel

-

Endothelial cell growth medium

-

3',5'-Di-tert-butyl-4'-hydroxyacetophenone at various concentrations

-

24-well or 96-well plates

-

Inverted microscope

Procedure:

-

Thaw the BME on ice and coat the wells of a pre-chilled plate with a thin layer of BME.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Harvest endothelial cells and resuspend them in medium containing the desired concentrations of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone or a vehicle control.

-

Seed the endothelial cells onto the solidified BME.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.

Safety and Handling

3',5'-Di-tert-butyl-4'-hydroxyacetophenone is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H413: May cause long lasting harmful effects to aquatic life.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

3',5'-Di-tert-butyl-4'-hydroxyacetophenone is a versatile molecule with well-defined chemical properties and significant biological activities. Its antioxidant properties, stemming from its hindered phenolic structure, are well-established. Its role in angiogenesis is more complex, exhibiting concentration-dependent dual effects that warrant further investigation. The experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, purify, analyze, and evaluate the biological effects of this compound. As with any chemical, proper safety precautions are paramount during its handling and use.

References

- 1. 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | C16H24O2 | CID 616296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, 98% 25 g | Request for Quote [thermofisher.com]

- 3. 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, 98% 5 g | Request for Quote [thermofisher.com]

- 4. 3,5-DI-TERT-BUTYL-4-HYDROXYACETOPHENONE(14035-33-7) MS spectrum [chemicalbook.com]

- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 6. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 7. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 8. partinchem.com [partinchem.com]

- 9. New insights into the antiangiogenic and proangiogenic properties of dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New insights into the antiangiogenic and proangiogenic properties of dietary polyphenols | Semantic Scholar [semanticscholar.org]

- 11. Use of Nutraceuticals in Angiogenesis-Dependent Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular structure‐function relationship of dietary polyphenols for inhibiting VEGF‐induced VEGFR‐2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory Effect of Phenolic Compounds on Vascular Endothelial Growth Factor-Induced Retinal Endothelial Permeability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cusabio.com [cusabio.com]

- 16. VEGF signaling pathway | Abcam [abcam.com]

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone, a sterically hindered phenolic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis and subsequent use as a chemical intermediate, and explores its mechanisms of action as a potent antioxidant and anti-inflammatory agent. Particular focus is given to its role in modulating key cellular signaling pathways, making it a valuable scaffold for drug discovery and development.

Chemical and Physical Properties

This compound, also known as 3',5'-di-tert-butyl-4'-hydroxyacetophenone, is an aromatic ketone. The defining structural features are a central phenyl ring, a hydroxyl group, an acetyl group, and two bulky tert-butyl groups positioned ortho to the hydroxyl moiety. These tert-butyl groups provide significant steric hindrance, which is key to the molecule's stability and antioxidant function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14035-33-7 | [1][2] |

| Molecular Formula | C₁₆H₂₄O₂ | [1][2] |

| Molecular Weight | 248.36 g/mol | [1][2] |

| Appearance | White to pale beige solid | [2] |

| Melting Point | 146-147 °C | [2] |

| Boiling Point (Predicted) | ~308.2 °C | [2] |

| Density (Predicted) | ~0.982 g/cm³ | [2] |

| Solubility | Slightly soluble in chloroform and methanol | [2] |

Table 2: Spectroscopic Data (Estimated)

While a definitive, published spectrum was not identified in the literature, the following nuclear magnetic resonance (NMR) shifts can be estimated based on the analysis of structurally similar compounds and standard chemical shift tables.

| Nucleus | Environment | Estimated Chemical Shift (δ, ppm) |

| ¹H NMR | Ar-H (s, 2H) | 7.7 - 7.9 |

| OH (s, 1H) | 5.5 - 6.0 | |

| CO-CH ₃ (s, 3H) | 2.5 - 2.7 | |

| C(CH ₃)₃ (s, 18H) | 1.4 - 1.5 | |

| ¹³C NMR | C =O | ~197 |

| Ar-C -OH | 155 - 160 | |

| Ar-C -C(CH₃)₃ | 135 - 140 | |

| Ar-C -H | 125 - 130 | |

| Ar-C -CO | 128 - 132 | |

| C (CH₃)₃ | ~35 | |

| C(C H₃)₃ | ~30 | |

| CO-C H₃ | ~26 |

Note: These are estimated values and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for synthesizing this compound is through the Friedel-Crafts acylation of 2,6-di-tert-butylphenol.

Reaction Scheme:

Figure 1: Synthesis via Friedel-Crafts Acylation.

Detailed Methodology:

-

Apparatus Setup: A dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent such as tetrachloromethane (CCl₄) or toluene. The mixture is stirred to form a slurry.

-

Cooling: The slurry is cooled to 0-5 °C using an ice bath.

-

Substrate Addition: 2,6-di-tert-butylphenol (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the cooled slurry via the dropping funnel.

-

Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and water, with vigorous stirring.

-

Extraction: The organic layer is separated. The aqueous layer is extracted two to three times with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined.

-

Washing: The combined organic phase is washed sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the final product.

Use as an Intermediate: Synthesis of Chalcones via Claisen-Schmidt Condensation

This compound is a valuable ketone for synthesizing chalcone derivatives, which are known for their broad range of biological activities.

Reaction Scheme:

Figure 2: Synthesis of Chalcones.

Detailed Methodology:

-

Reactant Preparation: Dissolve this compound (1.0 equivalent) and a selected aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

Catalyst Addition: While stirring, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the flask. The reaction is typically initiated at room temperature.

-

Reaction: Continue stirring the mixture at room temperature for several hours (typically 4-24 hours). The formation of a precipitate often indicates product formation. Monitor the reaction's completion using TLC.

-

Isolation: Once the reaction is complete, pour the mixture into crushed ice.

-

Neutralization: Acidify the mixture with a dilute acid (e.g., hydrochloric acid) to neutralize the excess base, which will fully precipitate the chalcone product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

Purification: The crude chalcone is then purified by recrystallization from a suitable solvent, commonly ethanol.

Mechanisms of Action and Biological Significance

Antioxidant Activity

The primary mechanism of antioxidant action for this compound is free radical scavenging. The phenolic hydroxyl group can donate its hydrogen atom to a free radical (R•), thus neutralizing it. The resulting phenoxy radical is significantly stabilized by two key factors:

-

Steric Hindrance: The two bulky tert-butyl groups ortho to the hydroxyl group physically shield the radical oxygen, preventing it from participating in further propagation reactions.

-

Resonance Delocalization: The unpaired electron on the oxygen can be delocalized throughout the aromatic ring, further stabilizing the radical.

Figure 3: Antioxidant Mechanism.

Anti-inflammatory Activity

Chronic inflammation is linked to the overproduction of pro-inflammatory mediators. Phenolic compounds, including this compound and its derivatives, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway Inhibition:

Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).

Hindered phenols can interfere with this pathway, often by inhibiting the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB. By preventing IκB degradation, the phenolic compound effectively traps NF-κB in the cytoplasm, preventing the transcription of inflammatory genes.

Figure 4: Inhibition of the NF-κB Signaling Pathway.

Applications in Drug Discovery and Development

The unique combination of a reactive ketone handle, a potent antioxidant phenolic group, and stabilizing bulky substituents makes this compound a highly valuable starting material and structural motif in drug discovery.

-

Scaffold for Novel Therapeutics: It serves as a foundational building block for creating more complex molecules, such as chalcones, flavanones, and other heterocyclic compounds with enhanced or novel biological activities.

-

Probing Structure-Activity Relationships (SAR): The compound and its derivatives are used to investigate how structural modifications affect antioxidant and anti-inflammatory potency, guiding the design of more effective drug candidates.

-

Development of Anti-inflammatory Agents: By targeting pathways like NF-κB, derivatives of this molecule are being investigated for the treatment of chronic inflammatory diseases.

-

Neuroprotective Research: Given the link between oxidative stress, inflammation, and neurodegenerative diseases, this class of compounds is explored for its potential to protect neuronal cells.

Conclusion

This compound is a versatile and powerful molecule for researchers in chemistry and pharmacology. Its well-defined synthesis, coupled with its potent antioxidant and anti-inflammatory properties, establishes it as a privileged scaffold in the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use in the laboratory and accelerate research into novel treatments for diseases rooted in oxidative stress and inflammation.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is a synthetic aromatic ketone recognized for its significant antioxidant properties. This technical guide delineates the core mechanisms of action of this compound, focusing on its role as a potent free radical scavenger and an inhibitor of lipid peroxidation. While its primary function is well-established in the realm of antioxidant activity, this document also explores its potential anti-inflammatory effects and its influence on key cellular signaling pathways, drawing insights from studies on structurally related compounds. Detailed experimental protocols for evaluating its biological activities are provided, alongside visualizations of the implicated signaling cascades to support further research and drug development endeavors.

Core Mechanism of Action: Antioxidant Activity

The principal mechanism of action of this compound revolves around its potent antioxidant capabilities, which are primarily attributed to its unique molecular structure.[1][2]

Free Radical Scavenging

The compound's phenolic hydroxyl (-OH) group is the cornerstone of its antioxidant activity. The presence of two bulky tert-butyl groups in the ortho positions (3 and 5) relative to the hydroxyl group creates significant steric hindrance. This structural feature enhances the stability of the phenoxyl radical that is formed when the phenol donates a hydrogen atom to a free radical. This stabilization prevents the phenoxyl radical from initiating or propagating further oxidative chain reactions, making this compound an effective chain-breaking antioxidant.

The free radical scavenging activity can be summarized by the following reaction:

R• + Ar-OH → RH + Ar-O•

Where R• is a free radical and Ar-OH represents the phenolic antioxidant. The resulting phenoxyl radical (Ar-O•) is stabilized by resonance and the steric shielding of the tert-butyl groups.

Diagram: Free Radical Scavenging Mechanism

Caption: Hydrogen donation from the phenolic hydroxyl group neutralizes free radicals.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction that damages cell membranes and other lipid-containing structures. This compound effectively inhibits this process by intercepting lipid peroxyl radicals (LOO•), thereby breaking the propagation cycle of lipid peroxidation.[1] This action is crucial in protecting biological membranes from oxidative damage.

Quantitative Data on Biological Activity

While the qualitative antioxidant activity of this compound is well-documented, specific quantitative data such as IC50 and Trolox Equivalent Antioxidant Capacity (TEAC) values for the parent compound are not extensively available in the public domain. The majority of quantitative studies have focused on its derivatives. For illustrative purposes, the following table presents hypothetical data to demonstrate how such information would be structured.

| Assay | Parameter | Result | Reference Compound | Result (Reference) |

| DPPH Radical Scavenging | IC50 | Data Not Available | Trolox | Specific Value (e.g., µg/mL) |

| ABTS Radical Scavenging | TEAC | Data Not Available | Trolox | 1.0 |

| Lipid Peroxidation Inhibition | IC50 | Data Not Available | BHT | Specific Value (e.g., µM) |

| Cyclooxygenase-2 (COX-2) Inhibition | IC50 | Data Not Available | Celecoxib | Specific Value (e.g., µM) |

Note: BHT (Butylated hydroxytoluene) is a structurally similar antioxidant.

Potential Anti-inflammatory and Signaling Pathway Modulation

Emerging evidence from studies on structurally related compounds suggests that the 3,5-di-tert-butyl-4-hydroxyphenyl moiety may contribute to anti-inflammatory effects through the modulation of key signaling pathways.

Inhibition of Pro-inflammatory Mediators

Derivatives of this compound have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins (PGs) and cytokines (e.g., TNF-α, IL-6). This suggests a potential inhibitory effect on enzymes like cyclooxygenases (COX).

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of inflammation. While direct evidence for this compound is limited, related phenolic compounds have been shown to inhibit NF-κB activation and modulate MAPK pathways (p38, JNK). Such actions would lead to a downstream reduction in the expression of inflammatory genes.

Diagram: Potential Anti-inflammatory Signaling Pathways

Caption: Potential inhibition of MAPK and NF-κB pathways reduces inflammatory responses.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound or standard at various concentrations.

-

Add 180 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Diagram: DPPH Assay Workflow

Caption: Workflow for determining free radical scavenging activity using the DPPH assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology:

-

Sample Preparation:

-

Prepare a lipid-rich sample, such as a rat liver homogenate.

-

-

Induction of Peroxidation:

-

Induce lipid peroxidation in the sample using an initiator like ferrous sulfate (FeSO4) and ascorbic acid.

-

-

Treatment:

-

Treat the samples with various concentrations of this compound or a standard inhibitor.

-

-

TBARS Reaction:

-

Add trichloroacetic acid (TCA) to stop the reaction and precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

-

-

Measurement:

-

Cool the samples and measure the absorbance of the pink-colored complex at 532 nm.

-

-

Calculation:

-

The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

-

Conclusion

This compound is a potent antioxidant whose primary mechanism of action is centered on its ability to scavenge free radicals and inhibit lipid peroxidation, owing to its sterically hindered phenolic structure. While its anti-inflammatory and signaling-modulatory activities are plausible based on studies of related compounds, further direct experimental evidence is required to fully elucidate these mechanisms for the parent compound. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future research to comprehensively characterize the biological activities of this promising molecule for potential therapeutic applications.

References

- 1. Synthesis and evaluation of 3',5'-di-tert-butyl-4'-hydroxyflavones as potential inhibitors of low density lipoprotein (LDL) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, a synthetic phenolic ketone, has garnered scientific interest for its potential antioxidant and anti-inflammatory activities. Structurally analogous to the well-known antioxidant butylated hydroxytoluene (BHT), this compound features a sterically hindered phenolic hydroxyl group, which is key to its radical-scavenging capabilities. This technical guide provides a comprehensive overview of the current understanding of its antioxidant and anti-inflammatory properties, including its mechanistic action, relevant in vitro data from structurally similar compounds, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are exploring the therapeutic potential of novel phenolic compounds.

Introduction

Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1] this compound, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, belongs to this class and is distinguished by the presence of two bulky tert-butyl groups ortho to the phenolic hydroxyl group. These bulky substituents provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and contributes to its antioxidant efficacy.[1]

Beyond its antioxidant potential, the structural motif of a 3,5-di-tert-butyl-4-hydroxyphenyl group is also associated with anti-inflammatory effects.[1] Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways is a critical area of drug discovery. This guide will delve into the mechanisms by which this compound may exert its anti-inflammatory effects, with a focus on key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Antioxidant Properties

The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.[2] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating further radical reactions.[2]

In Vitro Antioxidant Activity

While specific quantitative data for the antioxidant activity of this compound is limited in the available literature, studies on its derivatives provide valuable insights into the potential of this core structure.

| Compound/Derivative | Assay | Antioxidant Activity (% Inhibition at 100 µM) |

| Arylidene flavanone derivative | DPPH Radical Scavenging | 70.8% |

| Chalcone derivative | DPPH Radical Scavenging | 61.1% |

| Flavanone derivative 1 | DPPH Radical Scavenging | 29.3% |

| Flavanone derivative 2 | DPPH Radical Scavenging | 32.0% |

Data extracted from a study on flavonoid analogues of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a structurally related precursor.[2]

Anti-inflammatory Properties

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For this compound, it is hypothesized that it may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Inhibition of Pro-inflammatory Mediators

| Inflammatory Mediator | DHAP (91.78 µM) Inhibition (%) | Indomethacin (47.79 µM) Inhibition (%) |

| Nitric Oxide (NO) | 38.96 | 30.22 |

| Tumor Necrosis Factor-α (TNF-α) | 59.14 | 33.75 |

| Interleukin-1β (IL-1β) | 55.56 | 35.8 |

| Interleukin-6 (IL-6) | 51.62 | 43.83 |

Data for the structurally related compound 3,5-diprenyl-4-hydroxyacetophenone (DHAP) in LPS-stimulated J774A.1 Macrophages.

Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of intracellular signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory agents.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic antioxidants have been shown to inhibit NF-κB activation by blocking the formation of NF-κB/DNA binding complexes.[3]

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases by stimuli such as LPS leads to the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes. Polyphenolic compounds have been shown to inhibit the phosphorylation of MAPK proteins, thereby downregulating inflammatory responses.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 3. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the aromatic ketone 1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone, a compound with potential applications in medicinal chemistry and materials science. This document compiles available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and use in research and development.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | Singlet | 2H | Ar-H |

| ~5.85 | Singlet | 1H | Ar-OH |

| ~2.50 | Singlet | 3H | -C(O)CH₃ |

| ~1.45 | Singlet | 18H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O |

| ~158 | C-OH |

| ~140 | Ar-C |

| ~128 | Ar-CH |

| ~35 | -C(CH₃)₃ |

| ~30 | -C(CH₃)₃ |

| ~26 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Solid Phase, KBr Pellet - Typical Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3640-3610 | Sharp, Weak | Free O-H stretch |

| ~3500-3200 | Broad, Strong | H-bonded O-H stretch |

| ~2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1680-1660 | Strong | C=O stretch (ketone) |

| ~1600, ~1485 | Medium-Weak | C=C stretch (aromatic) |

| ~1230 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 248 | High | [M]⁺ (Molecular Ion) |

| 233 | High | [M-CH₃]⁺ |

| 115 | Moderate | Fragmentation Ion |

Source: PubChem.[1] The full spectrum with a complete peak list and relative intensities is not publicly available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to cover the range of 0-12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set to cover the range of 0-220 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. A small amount of the compound is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

-

-

Ionization and Analysis (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Review of the Biological Activities of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-di-tert-butyl-4'-hydroxyacetophenone, is a synthetic aromatic ketone recognized for its potential biological activities, primarily stemming from its sterically hindered phenolic structure. This technical guide provides a comprehensive literature review of the known biological properties of this compound, with a focus on its antioxidant and anti-inflammatory effects. While specific quantitative data for the parent compound is limited in publicly available research, this review synthesizes existing knowledge, details relevant experimental methodologies for its evaluation, and explores the potential signaling pathways involved in its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the hindered phenol class of compounds, which are well-regarded for their antioxidant properties. The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group sterically hinders the phenolic proton, enhancing its stability and radical-scavenging capabilities. This structural motif is also found in widely used antioxidants such as butylated hydroxytoluene (BHT). The ethanone substituent on the phenyl ring introduces a keto functional group, which can influence the molecule's polarity, reactivity, and potential for further chemical modification. This compound serves as a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂ | [2][3] |

| Molecular Weight | 248.37 g/mol | [3] |

| CAS Number | 14035-33-7 | [2] |

| Appearance | White to pale beige solid | [2] |

| Melting Point | 146-147 °C | [2] |

| Solubility | Slightly soluble in chloroform and methanol | [2] |

Biological Activities

The primary biological activities attributed to this compound are its antioxidant and anti-inflammatory properties. These activities are largely inferred from the behavior of other hindered phenols and studies on its derivatives.

Antioxidant Activity

The antioxidant mechanism of this compound is centered on its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating further oxidative processes.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of compounds containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety have been noted in various biological models.[2] The mechanism is likely linked to its antioxidant properties, as oxidative stress is a key contributor to the inflammatory cascade. By reducing ROS levels, the compound may indirectly modulate pro-inflammatory signaling pathways.

Direct evidence for the anti-inflammatory activity of the parent compound, including quantitative data such as ED₅₀ values from in vivo studies, is currently lacking in the available literature. However, derivatives have been shown to reduce edema and pain in animal models.[1]

Other Potential Activities

Derivatives of this compound have been investigated for other biological activities, including antibacterial properties. For instance, some derivatives have shown activity against pathogens like Staphylococcus aureus.[1] These findings suggest that the core structure could be a valuable starting point for the development of novel therapeutic agents.

Experimental Protocols

The following are detailed, representative protocols for assays commonly used to evaluate the antioxidant and anti-inflammatory activities of phenolic compounds. These methodologies would be suitable for quantifying the biological effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Data Analysis: The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[6][7]

Procedure:

-

Animals: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions.

-

Grouping: Divide the animals into groups: a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of this compound.

-

Compound Administration: Administer the test compound and the positive control, typically orally or intraperitoneally, one hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Mean Paw Volume of Control - Mean Paw Volume of Treated) / Mean Paw Volume of Control ] x 100

-

Data Analysis: The results are expressed as the mean percentage of edema inhibition ± SEM. Statistical analysis is performed to determine the significance of the observed anti-inflammatory effect.

Potential Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are scarce, its potential anti-inflammatory action suggests a possible interaction with key inflammatory pathways such as NF-κB and MAPK.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli lead to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Antioxidant compounds can inhibit NF-κB activation by preventing the oxidative stress-induced activation of IKK.

Caption: The canonical NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules involved in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of MAPKs through phosphorylation can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. Antioxidants can potentially modulate MAPK signaling by reducing the cellular oxidative stress that often triggers these pathways.

Caption: A simplified overview of the MAPK signaling cascade.

Conclusion and Future Directions

This compound possesses a chemical structure that strongly suggests antioxidant and anti-inflammatory potential. However, a thorough review of the current literature reveals a notable gap in specific quantitative data and detailed mechanistic studies for this parent compound. The majority of the available research focuses on its derivatives.

Future research should aim to:

-

Quantify the antioxidant activity of this compound using a battery of in vitro assays (e.g., DPPH, ABTS, ORAC) to establish its IC₅₀ values.

-

Evaluate its in vivo anti-inflammatory efficacy in established animal models, such as carrageenan-induced paw edema, to determine its ED₅₀.

-

Investigate the direct effects of the compound on key inflammatory signaling pathways, including NF-κB and MAPKs, to elucidate its mechanism of action at the molecular level.

-

Explore its potential in other therapeutic areas, such as antimicrobial and anticancer applications, based on the promising activities of its derivatives.

A more complete biological profile of this compound will be invaluable for its potential development as a therapeutic agent or as a lead compound for the synthesis of new drug candidates.

References

- 1. This compound For Research [benchchem.com]

- 2. Buy this compound | 14035-33-7 [smolecule.com]

- 3. 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 4. Buy this compound (EVT-316002) | 14035-33-7 [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. jyoungpharm.org [jyoungpharm.org]

An In-depth Technical Guide to Derivatives and Analogs of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone serves as a versatile scaffold in medicinal chemistry, largely owing to its structural similarity to the well-known antioxidant butylated hydroxytoluene (BHT). The sterically hindered phenolic hydroxyl group, flanked by two bulky tert-butyl groups, imparts significant antioxidant properties and provides a synthetically tractable handle for the development of a diverse array of derivatives and analogs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a focus on their antioxidant and anti-inflammatory properties. Detailed experimental protocols for the synthesis of key derivatives are provided, alongside a quantitative summary of their biological activities. Furthermore, this guide elucidates the modulation of key signaling pathways, such as NF-κB and MAPK, by these compounds, offering insights into their mechanisms of action.

Core Compound and Rationale for Derivatization

This compound, also known as 3',5'-di-tert-butyl-4'-hydroxyacetophenone, is an aromatic ketone. The core structure, featuring a hindered phenol, is a well-established pharmacophore for antioxidant activity. The tert-butyl groups sterically hinder the hydroxyl group, which enhances its stability and ability to act as a radical scavenger. The ethanone moiety provides a reactive site for a variety of chemical transformations, making it an ideal starting material for the synthesis of a wide range of derivatives, including chalcones, flavanones, oximes, and Schiff bases. These modifications aim to enhance the parent compound's inherent biological activities, improve its pharmacokinetic profile, and explore novel therapeutic applications.

Synthesis of this compound and its Derivatives

The synthesis of the core compound and its key derivatives is primarily achieved through well-established organic chemistry reactions.

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 2,6-di-tert-butylphenol.

Experimental Protocol:

-

Reaction Setup: A dried 500 mL round-bottomed flask is charged with anhydrous aluminum chloride (AlCl₃) (21.33 g, 0.160 mol) and 400 mL of dried toluene. The resulting slurry is stirred and cooled to -35°C.

-

Addition of Phenol: A solution of 2-(tert-butyl)phenol (20.0 g, 0.133 mol) in 20 mL of dried toluene is added dropwise to the cooled slurry.

-

Addition of Acylating Agent: A solution of acetyl chloride (12.56 g, 0.160 mol) in 20 mL of dried toluene is then added dropwise to the reaction mixture, maintaining the temperature below -30°C.

-

Reaction Monitoring: The reaction is stirred at this temperature for 2-3 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is slowly poured into 500 mL of ice-water with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

Purification: The combined organic extracts are washed with brine until neutral (pH 7), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The pure product is obtained as colorless crystals by trituration with an ethyl acetate/petroleum ether mixture (1:30).

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

Experimental Protocol:

-

Reactant Preparation: Equimolar amounts of this compound and a substituted aromatic aldehyde are dissolved in ethanol.

-

Catalyst Addition: An aqueous solution of sodium hydroxide (10%) is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction: The mixture is stirred for 24 hours at room temperature. The reaction progress is monitored by TLC.

-

Workup: The reaction mixture is poured into crushed ice and neutralized with dilute hydrochloric acid.

-

Purification: The precipitated solid is filtered, washed with water until neutral, dried, and recrystallized from ethanol to afford the pure chalcone derivative.

Synthesis of Flavanone Derivatives

Flavanones can be synthesized from their corresponding chalcone precursors through acid-catalyzed cyclization.

Experimental Protocol:

-

Reaction Setup: The 2'-hydroxychalcone derivative is dissolved in methanol.

-

Acid Catalyst: The methanolic solution is saturated with dry hydrogen chloride gas.

-

Reaction: The mixture is stirred at room temperature for 4 hours under an inert atmosphere.

-

Workup: The product often precipitates from the reaction mixture upon completion. The solid is collected by filtration and washed with cold methanol.

-

Purification: The crude flavanone can be further purified by recrystallization.

Synthesis of Oxime Derivatives

Oximes are prepared by the reaction of the parent ketone with hydroxylamine hydrochloride.

Experimental Protocol:

-

Reaction Setup: this compound is dissolved in ethanol.

-

Reagent Addition: An aqueous solution of hydroxylamine hydrochloride and potassium hydroxide is added to the ethanolic solution of the ketone.

-

Reaction: The reaction mixture is refluxed for several hours.

-

Workup: After cooling, the mixture is poured into water, and the precipitated oxime is collected by filtration.

-

Purification: The crude product is washed with water and can be recrystallized from a suitable solvent like ethanol.

Biological Activities

Derivatives of this compound exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. The arylidene flavanone derivative has been reported to be a potent antioxidant, with a 70.8% interaction with the DPPH radical and a 77.4% inhibition of lipid peroxidation.[1]

| Compound/Derivative | Assay | Activity (IC₅₀ or % Inhibition) |

| Arylidene Flavanone Derivative | DPPH Radical Scavenging | 70.8% interaction |

| Arylidene Flavanone Derivative | Lipid Peroxidation Inhibition | 77.4% inhibition |

| Chalcone Derivative CZM-3-5 | ABTS Radical Scavenging | Better than BHA |

| Chalcone Derivative CZM-3-5 | DPPH Radical Scavenging | Better than BHA |

| (E)-1-(2-hydroxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | Potent activity reported |

Table 1: Quantitative Antioxidant Activity of Selected Derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are linked to their ability to inhibit key inflammatory mediators and enzymes. A novel thiazolidin-4-one derivative has shown significant anti-inflammatory activity in animal models, comparable to ibuprofen.[2] Furthermore, a pyrimidine derivative, LQFM218, has been shown to reduce paw edema and the levels of inflammatory mediators like PGE₂, TNF-α, and IL-1β.[3] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the modulation of inflammatory signaling pathways.

| Compound/Derivative | Model/Assay | Effect |

| N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide | Carrageenan-induced paw edema | Significant reduction in edema |

| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione (LQFM218) | Carrageenan-induced paw edema | 33.8% - 42.6% reduction in edema |

| LQFM218 | Pleurisy test | Reduction in TNF-α (67.6%) and IL-1β (53.4%) |

| Kuwanon A (Flavanone) | COX-2 Inhibition | IC₅₀ = 14 µM |

Table 2: Anti-inflammatory Activity of Selected Derivatives.

Signaling Pathway Modulation

The anti-inflammatory properties of this compound derivatives are mediated through their interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, and enzymes like COX-2. Chalcone derivatives have been shown to inhibit this pathway by directly inhibiting IKK activity, thereby preventing IκBα phosphorylation and degradation.[4] This leads to the suppression of NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. The main MAPK subfamilies are ERK, JNK, and p38. The activation of these pathways can lead to the production of pro-inflammatory cytokines and enzymes. Some flavanone derivatives have been shown to induce the phosphorylation of p38, ERK, and JNK, suggesting a complex interplay where these pathways might be activated as part of a cellular stress response, potentially leading to apoptosis in cancer cells, but also contributing to the regulation of inflammation.[5]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their chemical structure. For chalcones, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) on the aromatic rings generally enhances antioxidant activity. The α,β-unsaturated carbonyl system in chalcones is a key feature for their biological activity, acting as a Michael acceptor. In flavanones, the substitution pattern on both the A and B rings significantly influences their anti-inflammatory potential.

Conclusion and Future Directions

Derivatives and analogs of this compound represent a promising class of compounds with significant antioxidant and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. The ability of these compounds to modulate key inflammatory signaling pathways like NF-κB and MAPK highlights their potential for the development of novel therapeutics for a range of inflammatory diseases. Future research should focus on expanding the structural diversity of these analogs, conducting more in-depth mechanistic studies to elucidate their precise molecular targets, and performing in vivo efficacy and safety studies to validate their therapeutic potential. The development of quantitative structure-activity relationship (QSAR) models could further aid in the rational design of more potent and selective derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone in Antioxidant Capacity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, is a synthetic aromatic ketone.[1][2] Its structure, featuring a sterically hindered phenolic hydroxyl group, categorizes it as a hindered phenolic antioxidant.[1] This structural motif is analogous to the widely used antioxidant Butylated Hydroxytoluene (BHT).[1] The bulky tert-butyl groups ortho to the hydroxyl group enhance the stability of the resulting phenoxyl radical formed during the scavenging of free radicals, thereby contributing to its antioxidant potential.[3] This compound serves as a valuable intermediate in the synthesis of novel molecules with potential therapeutic applications, including enhanced antioxidant and anti-inflammatory properties.[1]

These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the reactive radical, terminating the oxidative chain reaction. The steric hindrance provided by the adjacent tert-butyl groups stabilizes the resulting phenoxyl radical, preventing it from initiating new radical reactions.[3]

Caption: Antioxidant mechanism of hindered phenols.

Quantitative Antioxidant Activity Data

| Antioxidant Assay | Butylated Hydroxytoluene (BHT) | This compound |

| DPPH IC₅₀ | ~23 mg/L | Data not available |

| ABTS Radical Scavenging | Activity Demonstrated | Data not available |

Note: IC₅₀ represents the concentration of an antioxidant required to decrease the initial radical concentration by 50%. A lower IC₅₀ value indicates a higher antioxidant activity.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Materials:

-

This compound